molecular formula C12H8I2S B3056753 Bis(p-iodophenyl) sulfide CAS No. 73927-07-8

Bis(p-iodophenyl) sulfide

Cat. No.: B3056753
CAS No.: 73927-07-8
M. Wt: 438.07 g/mol
InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
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Description

Bis(p-iodophenyl) sulfide is a chemical compound with the molecular formula C12H8I2S and a molecular weight of 438.07 . It is manufactured by Angene International Limited .

Scientific Research Applications

1. Self-Healing Elastomers

Bis(p-iodophenyl) sulfide has been utilized in the development of self-healing elastomers. Aromatic disulfide metathesis, which can occur at room temperature, is integral to this application. Bis(4-aminophenyl) disulfide, a related compound, has been effectively used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for a catalyst or external intervention (Rekondo et al., 2014).

2. Synthesis of Poly(arylene sulfide)s

Another significant application of this compound is in the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process involves the thermolysis of diphenyl disulfide in the presence of iodoarenes, utilizing bis(4-iodophenyl) disulfide as a starting material. This method provides a new route to these polymers, important for their thermal and chemical stability (Wang & Hay, 1992).

3. Electropolymerization of Bis(Oligothienyl) Sulfides

In the field of electrochemistry, this compound analogs have been explored. The synthesis and electrochemical properties of a series of bis(thiophene) sulfides, which include molecules synthesized via thiophenethiol substitution reactions with thienyl bromides or treatment of lithiated thiophenes with bis(phenylsulfonyl) sulfide, have been investigated. This research provides insights into the electropolymerization behavior of these compounds, leading to the generation of heteroaromatic poly(p-phenylene sulfide) analogs (Chahma et al., 2005).

Properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVVOUSAQUQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224535
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-07-8
Record name Sulfide, bis(p-iodophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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